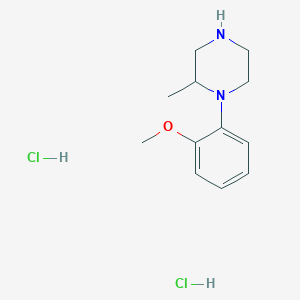

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyphenyl group attached to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine typically begins with the reaction of 2-methoxyphenol with piperazine. One common method involves activating the hydroxyl group of 2-methoxyphenol using methylsulfonyl chloride, followed by a condensation reaction with piperazine . This process ensures high selectivity and purity of the target product.

Industrial Production Methods

For industrial production, the synthesis route is optimized to increase yield and reduce costs. The process involves the use of catalysts such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction between 1-(2-methoxyphenyl)piperazine and oxetane . The intermediate products are purified through recrystallization, making the process suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding phenolic compounds.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of halogenated methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C11H16N2O⋅2HCl

- Molecular Weight : 248.17 g/mol

- Solubility : Highly soluble in water due to the dihydrochloride form.

Chemistry

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride serves as a building block for synthesizing more complex molecules, including various piperazine derivatives. It can be utilized in:

- Functionalization Reactions : It participates in Aza-Michael addition reactions to functionalize pyrazolylvinyl ketones .

- Synthesis of Tröger’s Base Derivatives : It is employed to prepare cyclic amine substituted Tröger’s base derivatives .

Biology

The compound acts as a ligand in receptor studies, particularly for serotonin receptors:

- Serotonin Receptor Studies : Research indicates that derivatives of this compound exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A), making it valuable for neuropharmacological investigations .

- Antinociceptive Effects : Studies demonstrate that compounds containing this piperazine moiety can modulate pain through interactions with serotonin receptors .

Medicine

There is growing interest in the potential therapeutic applications of this compound:

- Neuroimaging : The compound has been investigated for its potential use in neuroimaging techniques due to its receptor binding properties.

- Neurological Disorders : Its efficacy as a therapeutic agent for conditions such as anxiety and depression is being explored, given its interaction with serotonin pathways.

Case Study 1: Serotonin Receptor Affinity

A study published in the Polish Journal of Pharmacology evaluated a series of compounds derived from this compound for their affinity towards serotonin receptors. The findings indicated that several derivatives exhibited significant binding affinity (Ki values <10 nM) at the 5-HT1A receptor, suggesting potential therapeutic applications in treating mood disorders .

Case Study 2: Anticancer Properties

Research highlighted in Bioorganic Chemistry focused on mono Mannich bases derived from piperazines, including those featuring the methoxyphenyl group. These compounds demonstrated cytotoxic effects against various cancer cell lines and inhibitory activity on carbonic anhydrase enzymes, indicating their potential as anticancer agents.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various neurological pathways, making it a valuable tool in neuropharmacology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Shares a similar structure but lacks the methyl group on the piperazine ring.

1-(4-Methoxyphenyl)piperazine: Similar structure with the methoxy group in the para position.

1-(2,3-Dichlorophenyl)piperazine: Contains dichloro substituents instead of a methoxy group.

Uniqueness

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it particularly valuable in neuropharmacological research .

Biologische Aktivität

1-(2-Methoxyphenyl)-2-methylpiperazine; dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, supported by data tables and relevant case studies.

Overview of the Compound

1-(2-Methoxyphenyl)-2-methylpiperazine is a piperazine derivative that has been studied for its pharmacological properties. The dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in biological research.

The biological activity of this compound primarily arises from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can lead to various therapeutic effects, including anxiolytic and antidepressant activities. The compound's structure allows it to bind selectively to specific receptor subtypes, influencing neuronal signaling pathways.

Antimicrobial Properties

Research indicates that 1-(2-Methoxyphenyl)-2-methylpiperazine; dihydrochloride exhibits notable antimicrobial activity. A study comparing various compounds demonstrated that this compound has enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

| Pseudomonas aeruginosa | 7.8 | 15.6 |

These results suggest a strong potential for the development of new antimicrobial agents based on this compound's structure and activity profile.

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including human pancreatic cancer cells (Patu8988), esophageal cancer cells (ECA109), and gastric cancer cells (SGC7901). The compound's ability to inhibit tumor growth suggests it may serve as a lead compound for further drug development.

Case Studies

Antibacterial Efficacy : A comparative study highlighted that compounds similar to 1-(2-Methoxyphenyl)-2-methylpiperazine exhibited up to 16-fold increased antibacterial activity against tested strains compared to conventional antibiotics.

Cytotoxicity in Cancer Research : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, showcasing its potential as an effective anticancer agent.

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-2-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2;;/h3-6,10,13H,7-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJZDSRCKQSRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.